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molecular formula C13H16O B8804483 2-(p-Tolyl)cyclohexanone CAS No. 52776-14-4

2-(p-Tolyl)cyclohexanone

Cat. No. B8804483
M. Wt: 188.26 g/mol
InChI Key: FDTZSXIAYAGOMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07189850B2

Procedure details

To a solution of 3.00 g (15.8 mmol) rac-2-p-tolyl-cyclohexanol in 60 ml dichloromethane were added drop-wise 51.84 g (18.3 mmol) of a 15% solution of Dess-Martin periodinane [1,1,1-tris(acetyloxy)-1,1-dihydro-1,2-benziodoxol-3-(1H)-one] in dichloromethane, and then drop-wise a solution of 300 μl water in 300 ml dichloromethane within 30 min. The resulting solution was stirred for further 30 min. at ambient temperature. Then the reaction mixture was diluted with 350 ml tert.-butyl methyl ether and evaporated to a quarter of the initial volume. The residue was diluted with 800 ml tert.-butyl methyl ether, washed with a total of 600 ml of a 1:1 mixture of saturated NaHCO3 solution and a 10% Na2S2O3 solution and with brine. The combined aqueous extracts were re-extracted with tert.-butyl methyl ether. The combined organic extracts were washed with brine, died over Na2SO4, filtered and evaporated. The residue was purified by flash-chromatography on silica gel with dichloromethane as eluent: 2.39 g rac-2-p-tolyl-cydohexanone as colorless powder: MS (ISP): 189.3 MH+.
Quantity
3 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
300 μL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
350 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:14])[CH:6]=[CH:5][C:4]([CH:7]2[CH2:12][CH2:11][CH2:10][CH2:9][CH:8]2[OH:13])=[CH:3][CH:2]=1.CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O.O>ClCCl.COC(C)(C)C>[C:1]1([CH3:14])[CH:2]=[CH:3][C:4]([CH:7]2[CH2:12][CH2:11][CH2:10][CH2:9][C:8]2=[O:13])=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C1(=CC=C(C=C1)C1C(CCCC1)O)C
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
Name
Quantity
60 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
300 μL
Type
reactant
Smiles
O
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
350 mL
Type
solvent
Smiles
COC(C)(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred for further 30 min. at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
within 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
evaporated to a quarter of the initial volume
ADDITION
Type
ADDITION
Details
The residue was diluted with 800 ml tert.-butyl methyl ether
WASH
Type
WASH
Details
washed with a total of 600 ml of a 1:1 mixture of saturated NaHCO3 solution
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous extracts were re-extracted with tert.-butyl methyl ether
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash-chromatography on silica gel with dichloromethane as eluent

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C1(=CC=C(C=C1)C1C(CCCC1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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